![molecular formula C18H26N6O B5515901 2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5515901.png)

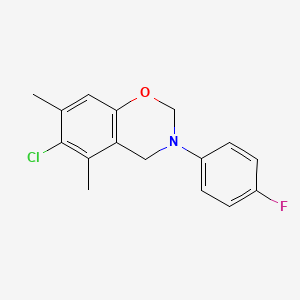

2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to 2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one, often involves cascade cyclization reactions or Michael addition reactions. For instance, stereoselective synthesis methods via base-promoted double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones have been developed, offering a pathway to construct these spiro-heterocyclic derivatives with high yields (Islam et al., 2017). Additionally, multi-component reactions (MCRs) catalyzed by Et3N have been used to synthesize ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives, indicating the versatility of synthesis approaches for these compounds (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic framework, where two cyclic systems are joined at a single carbon atom, creating a spiro center. X-ray crystallography studies have elucidated the structural details of these compounds, revealing preferred conformations and crystal packing driven by intermolecular interactions, such as hydrogen bonding and π-π stacking (Islam et al., 2017; Li et al., 2014).

Chemical Reactions and Properties

The reactivity of this compound and its analogs involves interactions with various reagents, leading to a wide range of chemical transformations. These compounds can undergo reactions that modify the spirocyclic core or the substituents attached to it, offering a route to synthesize a variety of derivatives with different functional groups (Aggarwal et al., 2014).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The presence of nitrogen atoms and spirocyclic configuration contributes to the unique physical characteristics of these compounds. For example, the crystalline structure and thermal behavior have been studied to understand the stability and solubility of these compounds under various conditions (Zeng et al., 2021).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are marked by their reactivity towards nucleophiles and electrophiles, facilitating a range of chemical transformations. These reactions can lead to the formation of new bonds, introduction of functional groups, and changes in the molecular framework, highlighting the synthetic versatility of these compounds (Aggarwal et al., 2014).

Aplicaciones Científicas De Investigación

Efficient Catalyst-Free Synthesis

An efficient method for synthesizing nitrogen-containing spiro heterocycles, specifically 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones, has been developed. This process involves a catalyst-free double Michael addition reaction, offering high yields and a short reaction time. The structural confirmation was done using X-ray analysis, emphasizing the importance of various intermolecular interactions in crystal packing (Aggarwal et al., 2014).

Pharmacological Applications

Antihypertensive Agents

9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and tested for their antihypertensive properties. The study identified potent compounds within this class, demonstrating significant activity in controlling hypertension. The mechanism appears to involve peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Chemical Synthesis

Spirocyclization of Pyridine Substrates

The construction of 3,9-diazaspiro[5.5]undecane derivatives is achievable through spirocyclization of substituted pyridines. This method uses in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Functionalized Trifluoromethylated Compounds

A study has demonstrated the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives. This process involves a one-pot, multi-component reaction catalyzed by Et3N, exploring the impact of catalyst and temperature on yield and efficiency (Li et al., 2014).

Crystallography and Hydrogen Bonding

Structure and Hydrogen Bonding

The crystal structures of amino-cycloalkanespiro-5-hydantoins were analyzed, highlighting the role of polar hydantoin groups in forming layered molecular aggregates through various intermolecular interactions. This study provides insights into the molecular arrangement influenced by hydrogen bonding (Todorov et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Imidazole containing moiety occupied a unique position . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .

Propiedades

IUPAC Name |

2-[2-(1H-imidazol-5-yl)ethyl]-8-(1H-imidazol-5-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c25-17-2-5-18(12-24(17)7-3-15-8-19-13-21-15)4-1-6-23(11-18)10-16-9-20-14-22-16/h8-9,13-14H,1-7,10-12H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTGYQODULYXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N(C2)CCC3=CN=CN3)CN(C1)CC4=CN=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5515828.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)

![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)

![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)

![3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)

![methyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5515883.png)

![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)

![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5515887.png)

![5-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpiperidin-2-one](/img/structure/B5515896.png)

![2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5515913.png)